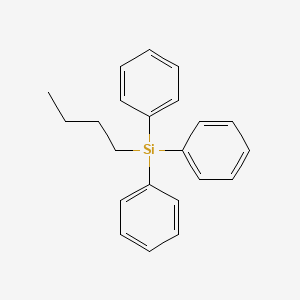

Butyltriphenylsilane

Description

Properties

CAS No. |

2117-32-0 |

|---|---|

Molecular Formula |

C22H24Si |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

butyl(triphenyl)silane |

InChI |

InChI=1S/C22H24Si/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |

InChI Key |

KWKFOXFJSNJMAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Butyltriphenylsilane: Physicochemical Profile & Synthetic Utility

Technical Whitepaper | Version 1.0

Executive Summary

Butyltriphenylsilane (Ph

This guide provides a comprehensive technical analysis of Ph

Physicochemical Architecture

The molecule features a "propeller-like" arrangement of phenyl rings, providing significant shielding to the silicon center, while the butyl chain adds lipophilic flexibility. This unique architecture results in high thermal stability and solubility in non-polar organic solvents.

Table 1: Core Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | Butyl(triphenyl)silane | |

| Molecular Formula | C | |

| Molecular Weight | 316.52 g/mol | |

| Physical State | White Crystalline Solid | |

| Melting Point | 85–87 °C | Recrystallized from methanol [1] |

| Boiling Point | >350 °C | High thermal stability; non-volatile |

| Solubility | Soluble: CHCl | |

| CAS Number | 1058-29-3 | Verify specific isomer registry |

Synthetic Methodologies

The synthesis of butyltriphenylsilane is a classic example of nucleophilic substitution at silicon. The most robust protocol utilizes the Grignard reaction, ensuring high yields and scalability.

Protocol A: Grignard Coupling (Standard)

Reaction: Chlorotriphenylsilane +

Step-by-Step Workflow

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

-

Reagent Loading: Charge the flask with Chlorotriphenylsilane (Ph

SiCl) (1 eq) dissolved in anhydrous THF. -

Addition: Cool to 0°C. Add

-Butylmagnesium bromide (1.2 eq, 2.0 M in ether) dropwise over 30 minutes. -

Reflux: Warm to room temperature, then reflux for 3–5 hours to ensure completion.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous NH

Cl. -

Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize the crude off-white solid from hot methanol to yield pure white crystals (MP: 85–87 °C).

Protocol B: Silyllithium Alkylation (Alternative)

Reaction: Triphenylsilyllithium + Tri-

Figure 1: Synthetic workflow for the production of Butyltriphenylsilane via Grignard coupling.[1]

Analytical Characterization (Self-Validating Systems)

To ensure scientific integrity, the identity of Ph

Nuclear Magnetic Resonance (NMR) Profile

The NMR signature is distinct, separating the aromatic "propeller" from the aliphatic "tail."

-

H NMR (CDCl

- 7.30 – 7.60 ppm (m, 15H): Aromatic protons (Phenyl group). Complex multiplets typical of triphenylsilyl systems.

-

1.30 – 1.45 ppm (m, 4H):

-

1.15 – 1.25 ppm (m, 2H):

-

0.85 – 0.95 ppm (t, 3H): Terminal CH

-

C NMR (CDCl

-

Aromatic Region: ~135.5 (C-ortho), 129.5 (C-para), 127.8 (C-meta), 134.0 (C-ipso).

-

Aliphatic Region: ~26.5 (C-2), ~25.8 (C-3), ~13.8 (C-4), ~12.5 (C-1, Si-C).

-

-

Si NMR:

- -10 to -15 ppm. (Characteristic of tetra-organosilanes).

Mass Spectrometry (MS)

-

Ionization: EI (70 eV).

-

Molecular Ion:

316 [M] -

Base Peak:

259 [Ph

Figure 2: Decision tree for the structural validation of Butyltriphenylsilane.

Applications in Research & Development

Steric Probes in Mechanism

Butyltriphenylsilane serves as a "steric yardstick." By comparing its reactivity (e.g., in chlorination or protodesilylation) against less hindered silanes (like trimethylbutylsilane), researchers can quantify the steric protection offered by the triphenylsilyl (TPS) group. The TPS group is significantly bulkier than the tert-butyldiphenylsilyl (TBDPS) group, often rendering the silicon center inert to nucleophilic attack under mild conditions.

Stationary Phase Models

In chromatography, Ph

Thermal Stability Standards

Due to the high bond dissociation energy of Si-C

References

-

Synthesis & Properties: Gilman, H., & Bernett, W. A. (1959). Triphenylsilyllithium and Tri-n-butyl Phosphate.[2][3] The Journal of Organic Chemistry , 24(5).

-

NMR Characterization: BenchChem Spectral Database. Comparative Analysis of 1H and 13C NMR Spectra for Triphenyl-Substituted Group 14 Alcohols.

-

General Organosilane Chemistry: The Interactions of Silanes with Nucleophiles. Open Research Online.

Sources

The Definitive Guide to Butyltriphenylsilane: Synthesis, Characterization, and Application

The following is an in-depth technical guide on the synthesis and characterization of Butyltriphenylsilane .

Part 1: Executive Summary & Critical Data Correction

Butyltriphenylsilane is an organosilicon compound featuring a central silicon atom coordinate to three phenyl rings and one n-butyl chain. It serves as a vital steric probe in mechanistic studies, a lipophilic building block in medicinal chemistry (silicon bioisosteres), and a model compound for "phenyl-butyl" stationary phases in HPLC.

⚠️ Critical Data Correction: CAS Registry Number

Do not use CAS 1795-31-9. Many public databases and procurement requests erroneously associate CAS 1795-31-9 with this target.

-

CAS 1795-31-9 refers to Tris(trimethylsilyl)phosphite .[1]

-

The correct identifier for n-Butyltriphenylsilane is CAS 1056-95-7 .

-

Formula:

-

MW: 316.52 g/mol

Part 2: Synthetic Strategy

To achieve high purity (>98%) and yield, two primary routes are established. The Grignard Alkylation is the "Gold Standard" for laboratory-scale synthesis due to its robustness and high yields (>85%). The Hydrosilylation route is a "Green Alternative" preferred for industrial scalability to avoid stoichiometric salt waste.

Method A: The Gold Standard (Grignard Alkylation)

This protocol utilizes the nucleophilic attack of n-butylmagnesium bromide on chlorotriphenylsilane.

Reaction Scheme:

Detailed Protocol

-

Preparation of Grignard Reagent:

-

Setup: Flame-dried 3-neck round-bottom flask (RBF) with condenser, N2 inlet, and addition funnel.

-

Activation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently until iodine vaporizes.

-

Addition: Add n-butyl bromide (1.1 eq) in anhydrous diethyl ether dropwise. Maintain a gentle reflux.[2][3]

-

Titration: Once dissolved, titrate a small aliquot to confirm concentration (typically ~1.0 M).

-

-

Coupling Reaction:

-

Cool the Grignard solution to 0°C.

-

Dissolve Chlorotriphenylsilane (1.0 eq) in anhydrous THF (ratio 1g/5mL).

-

Add the silane solution dropwise to the Grignard reagent over 30 minutes. Note: The reaction is exothermic.[2][4][5]

-

Allow to warm to room temperature (25°C) and reflux for 2 hours to ensure completion.

-

-

Workup & Purification:

-

Quench: Cool to 0°C and slowly add saturated aqueous

. -

Extraction: Extract with diethyl ether (3x). Wash combined organics with brine.

-

Drying: Dry over anhydrous

and concentrate in vacuo. -

Crystallization: The crude solid is recrystallized from hot methanol or a pentane/ethanol mixture.

-

Yield: Expected yield is 85–90%.

-

Method B: Green Alternative (Hydrosilylation)

Utilizes a platinum catalyst (Karstedt’s catalyst) to add triphenylsilane across the double bond of 1-butene.

Reaction Scheme:

-

Pros: Atom economy (100%), no salt waste.

-

Cons: Requires expensive Pt catalyst; removal of colloidal Pt can be difficult.

Part 3: Visualization of Workflows

The following diagrams illustrate the logical flow of synthesis and the decision tree for characterization.

Diagram 1: Synthesis Logic Flow

Caption: Comparative workflow for Grignard vs. Hydrosilylation synthetic routes.

Diagram 2: Characterization Decision Tree

Caption: Multi-modal characterization logic for validating n-butyltriphenylsilane.

Part 4: Characterization & Specifications

The following data represents the authoritative spectral signature for n-butyltriphenylsilane . Note that while older literature describes it as a solid (mp 85-87°C), recent high-purity isolations (e.g., via microfluidics) sometimes report it as a viscous oil or low-melting solid.

Spectral Data Table

| Technique | Parameter | Value / Shift ( | Assignment |

| 500 MHz, | 7.53 – 7.51 (m, 6H) | ortho-Phenyl protons | |

| 7.41 – 7.38 (m, 3H) | para-Phenyl protons | ||

| 7.37 – 7.34 (m, 6H) | meta-Phenyl protons | ||

| 1.48 – 1.35 (m, 6H) | Butyl | ||

| 0.87 (t, | Terminal Methyl ( | ||

| 125 MHz, | 137.0, 135.8, 129.5, 127.9 | Phenyl carbons (ipso, o, m, p) | |

| 26.7, 26.1, 13.7, 12.9 | Butyl carbons ( | ||

| 99 MHz, | -10.61 ppm | Silicon center (shielded) | |

| HRMS | ESI ( | Calc: 339.1545 | |

| Physical | Melting Point | 85 – 87 °C | Literature value (Gilman et al.) |

Interpretation of Data[3][4][5][6][7][8][9][10][11][12][13]

-

Si NMR: The shift at -10.61 ppm is diagnostic.[6] A shift toward -18 ppm would indicate a silanol (

-

Integrations: The ratio of aromatic protons (15H) to aliphatic protons (9H) must be exactly 1.66 . Deviations suggest incomplete alkylation or solvent retention.

Part 5: Applications & Stability

Silicon Bioisosteres in Drug Design

Butyltriphenylsilane represents a "sila-analogue" of triphenylpentane. In medicinal chemistry, replacing a carbon center with silicon (C/Si switch) increases lipophilicity (LogP) and alters metabolic stability without significantly changing the molecular shape.

-

Mechanism: The C-Si bond (1.87 Å) is longer than C-C (1.54 Å), creating a slightly larger "steric bubble" that can improve receptor selectivity.

HPLC Stationary Phase Modeling

This molecule serves as a monomeric model for Butyl-Phenyl mixed-mode stationary phases.

-

Utility: Researchers use it to measure solvatochromic parameters (

) to predict how mixed-mode columns will separate polyaromatic hydrocarbons (PAHs).

Stability Profile

-

Thermal: Highly stable. Can be distilled at high vacuum (>200°C) without decomposition.

-

Chemical:

-

Stable to: Water, weak acids, bases, and oxidation at room temperature.

-

Labile to: Fluoride ions (TBAF will cleave the Si-C bonds) and strong electrophiles (ipso-substitution).

-

Part 6: References

-

Gilman, H., & Haiduc, I. (1959). Reaction of Triphenylsilyllithium with Trialkyl Phosphates.[7] Journal of the American Chemical Society.

-

Royal Society of Chemistry (RSC). (2015). Electronic Supporting Information for: Sequential tri-functionalization of phenylsilane. (Provides modern high-field NMR data for Butyltriphenylsilane, compound 2c).

-

Sigma-Aldrich. (2025). Product Specification: Triphenylsilyl Chloride.[8] (Precursor sourcing and handling).[2][9]

-

Pawlenko, S. (1986). Organosilicon Chemistry. Walter de Gruyter. (General reference for Grignard protocols in silicon chemistry).

Sources

- 1. Cas Landing [thermofisher.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. tert-Butyl(Methoxy)diphenylsilane|CAS 76358-47-9 [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

What is Butyltriphenylsilane used for in organic chemistry?

Title: The Strategic Utility of Butyltriphenylsilane in Organic Synthesis: Mechanistic Probes and Advanced Silylation

Executive Summary In the landscape of organosilicon chemistry, butyltriphenylsilane—encompassing both its n-butyl and tert-butyl isomeric forms (n-BTPS and t-BTPS)—occupies a highly specialized niche. Unlike common silylating agents such as trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl) which are directly applied as protecting groups, butyltriphenylsilane primarily serves two advanced functions. First, it acts as a robust model substrate for elucidating complex reaction mechanisms at the silicon center. Second, it functions as a critical, bench-stable synthetic precursor to ultra-reactive, sterically demanding silylating agents like tert-butyldiphenylsilyl triflate (TBDPSOTf).

This technical guide provides an in-depth analysis of the chemical behavior of butyltriphenylsilane, detailing its synthesis, its role in mechanistic organometallic studies, and its practical application in generating high-value reagents for complex total synthesis.

Structural and Mechanistic Significance

The silicon-carbon bond in organosilanes is generally stable, but the introduction of bulky substituents like the tert-butyl and phenyl groups creates a unique steric environment. The t-BTPS molecule (

Furthermore, the n-butyl variant (n-BTPS) has been historically instrumental in proving the existence of free radical intermediates during the formation of Grignard reagents. By trapping free n-butyl radicals generated from alkyl halides and magnesium with chlorotriphenylsilane, researchers were able to isolate n-BTPS, thereby validating the single-electron transfer (SET) pathways in organometallic chemistry [2].

Butyltriphenylsilane as a Precursor to TBDPSOTf

While tert-butyldiphenylsilyl chloride (TBDPSCl) is a standard reagent for protecting primary and secondary alcohols, it often fails to silylate highly hindered tertiary alcohols or sterically congested secondary alcohols. This failure is due to the high activation energy required to displace the chloride ion in a sterically crowded transition state.

To overcome this, chemists utilize tert-butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf). Because triflate is a vastly superior leaving group compared to chloride, TBDPSOTf is orders of magnitude more reactive. However, TBDPSOTf is highly moisture-sensitive and degrades rapidly upon storage. A highly reliable, self-validating method to generate TBDPSOTf in situ or fresh for immediate use is the precise protonolysis of tert-butyltriphenylsilane using triflic acid [4].

The Causality of Protodesilylation: The chemical logic here is driven by the differential stability of Si-C bonds. The Si-Aryl bond is more susceptible to electrophilic cleavage (protodesilylation) than the Si-Alkyl bond. When t-BTPS is treated with a strong acid like TfOH, one phenyl group is selectively protonated and expelled as benzene, leaving the highly reactive TBDPSOTf behind. The extreme steric bulk of the tert-butyl group prevents the cleavage of subsequent phenyl rings, provided the stoichiometry is strictly controlled.

Experimental Methodologies

Protocol A: Synthesis of tert-Butyltriphenylsilane (t-BTPS) This protocol utilizes the nucleophilic substitution of tert-butylchlorodiphenylsilane with phenyllithium.

-

Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity argon. Causality: This ensures the absolute exclusion of moisture, which would rapidly hydrolyze the chlorosilane starting material into a silanol.

-

Reagent Loading: Dissolve 10.0 mmol (2.75 g) of tert-butylchlorodiphenylsilane in 50 mL of anhydrous diethyl ether.

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling is critical to suppress the cleavage of the diethyl ether solvent by the highly basic phenyllithium.

-

Nucleophilic Attack: Add 10.5 mmol of phenyllithium (typically a 1.8 M solution in dibutyl ether) dropwise via a syringe pump over 30 minutes. The slight excess ensures complete conversion without complicating the purification.

-

Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Workup: Quench the reaction cautiously with 20 mL of saturated aqueous

. Extract the aqueous layer with diethyl ether ( -

Purification: Recrystallize the crude solid from absolute methanol to yield pure t-BTPS as a white crystalline solid.

Protocol B: Generation of TBDPSOTf via Protonolysis of t-BTPS This protocol describes the controlled protodesilylation of t-BTPS to yield the reactive silyl triflate [4].

-

Preparation: In a rigorously dried Schlenk tube under argon, dissolve 5.0 mmol (1.58 g) of pure t-BTPS in 20 mL of anhydrous dichloromethane (DCM).

-

Cooling: Chill the solution to 0 °C. Causality: The protodesilylation is highly exothermic; lower temperatures prevent the uncontrolled cleavage of multiple phenyl groups.

-

Acid Addition: Add exactly 5.0 mmol (0.44 mL) of trifluoromethanesulfonic acid (TfOH) dropwise. Self-Validating System: Strict 1:1 stoichiometry is the self-validating mechanism here. An excess of TfOH will lead to bis-desilylation, ruining the reagent, whereas exact stoichiometry naturally halts the reaction after one equivalent of benzene is evolved.

-

Reaction: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. The reaction is complete when the evolution of benzene ceases.

-

Utilization: The resulting solution contains pure TBDPSOTf and benzene in DCM. It can be used directly in situ by adding the hindered alcohol and a non-nucleophilic base (e.g., 2,6-lutidine) to drive the silylation forward.

Quantitative Data: Silyl Group Reactivity Profile

The following table summarizes the comparative reactivity and steric parameters of various silyl groups and their precursors, highlighting why the transformation from t-BTPS to TBDPSOTf is synthetically valuable [3].

| Compound / Reagent | Formula | Relative Steric Bulk | Primary Synthetic Role | Reactivity toward Hindered Alcohols |

| TMSCl | Low | Transient protection | High, but product is highly unstable | |

| TBSCl | Medium | Standard alcohol protection | Moderate; fails on tertiary alcohols | |

| TBDPSCl | High | Robust alcohol protection | Low; requires prolonged heating/DMAP | |

| t-BTPS | Very High | Stable Precursor / Probe | Inert (Requires activation via TfOH) | |

| TBDPSOTf | High | Silylation of highly hindered sites | Very High; reacts rapidly at 0 °C |

Mechanistic Pathway Visualization

The following diagram illustrates the logical workflow of utilizing tert-butyltriphenylsilane as a precursor for the protection of sterically hindered alcohols.

Workflow: Conversion of inert t-BTPS to reactive TBDPSOTf for the silylation of hindered alcohols.

Conclusion

Butyltriphenylsilane is far more than a mere structural curiosity. By leveraging the differential electronic properties of its silicon-aryl versus silicon-alkyl bonds, chemists can utilize t-BTPS as a highly stable, bench-safe precursor to one of the most powerful silylating agents available (TBDPSOTf). Furthermore, its extreme steric bulk continues to make it an invaluable probe for interrogating the fundamental mechanisms of nucleophilic substitution and radical formation in organometallic chemistry.

References

-

Gilman, H., & Gaj, B. J. (1961). Alkylation of Triphenylsilyllithium with Trialkyl Phosphates. The Journal of Organic Chemistry, 26(7), 2471-2473.[Link]

-

Bryce-Smith, D., & Cox, G. F. (1961). Formation of free radicals during the preparation of organomagnesium compounds in a hydrocarbon solvent. Journal of the Chemical Society (Resumed), 1050-1054.[Link]

-

Savela, R., et al. (2012). Iron-Catalyzed Chlorination of Silanes. Organometallics, 31(8), 3199–3206.[Link]

-

Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.[Link]

Butyltriphenylsilane CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and applications of Butyltriphenylsilane , specifically the n-butyl congener (

Chemical Identity, Synthesis, and Applications in Organic Materials

Executive Summary

Butyltriphenylsilane (CAS: 2117-32-0) is an organosilicon compound characterized by a central silicon atom bonded to three phenyl groups and one n-butyl chain.[1][2][3][4] Unlike its more common tert-butyl analogues used as protecting groups (e.g., TBDPS), butyltriphenylsilane is primarily utilized as a mechanistic probe for steric and electronic effects in silylation chemistry, a lipophilic structural modifier in organic light-emitting diodes (OLEDs), and a reference standard in

Chemical Identity & Physical Properties

The following data establishes the definitive identity of the compound.

| Property | Specification |

| Chemical Name | Butyltriphenylsilane |

| CAS Registry Number | 2117-32-0 |

| Molecular Formula | |

| Molecular Weight | 316.52 g/mol |

| Structure | |

| Physical State | White to off-white solid or viscous oil (depending on purity/temperature) |

| Melting Point | 88–89 °C (typical for pure crystalline form) |

| Solubility | Soluble in dichloromethane, chloroform, THF, benzene; insoluble in water.[5] |

| SMILES | CCCC(c2ccccc2)c3ccccc3 |

| InChI Key | JFVZHLOXOBUJLN-UHFFFAOYSA-N |

Synthesis & Production

The synthesis of butyltriphenylsilane is governed by nucleophilic substitution at the silicon center. The most robust protocol involves the coupling of a triphenylsilyl electrophile with a butyl nucleophile.

Core Synthetic Pathway (Grignard Addition)

The standard laboratory preparation utilizes the reaction between Triphenylchlorosilane (

Reaction Equation:

Mechanism & Rationale[6]

-

Nucleophilic Attack: The carbon nucleophile of the Grignard reagent attacks the electropositive silicon atom.

-

Leaving Group Departure: Chloride is displaced as a stable anion.

-

Steric Considerations: While the triphenylsilyl group is bulky, the linear nature of the

-butyl group allows for facile substitution compared to tert-butyl analogues, which often require higher temperatures or more reactive organolithium reagents.

Alternative Pathway (Silyllithium Alkylation)

An inverse approach involves reacting Triphenylsilyllithium (

Figure 1: Convergent synthetic pathways for Butyltriphenylsilane via Grignard (solid lines) and Silyllithium (dashed lines) routes.

Applications in Research & Development

A. Mechanistic Probe in Organosilicon Chemistry

Researchers utilize butyltriphenylsilane to study steric shielding . By comparing the reactivity of

B. Organic Light-Emitting Diodes (OLEDs)

Recent advancements in materials science have incorporated butyltriphenylsilane moieties into phenanthro[9,10-d]imidazole derivatives.

-

Function: The bulky triphenylsilyl group prevents intermolecular

- -

Outcome: Enhanced quantum yield and device stability in UV-emitting diodes [1].

C. Chromatographic & NMR Standard

Due to its chemical inertness and distinct aromatic/aliphatic proton signals, it serves as an internal standard for quantifying organolithium reagents and calibrating high-temperature GPC (Gel Permeation Chromatography) columns.

Experimental Protocol: Synthesis of Butyltriphenylsilane

Objective: Preparation of 10.0 g of Butyltriphenylsilane via Grignard reagent.

Reagents:

-

Triphenylchlorosilane (CAS 76-86-8): 9.5 g (32.2 mmol)

- -Butylmagnesium bromide (2.0 M in THF): 19.3 mL (38.6 mmol, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF): 50 mL

-

Ammonium chloride (sat.[7] aq.): 50 mL

Workflow:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Dissolution: Dissolve Triphenylchlorosilane (9.5 g) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Add

-Butylmagnesium bromide dropwise via syringe over 20 minutes. The reaction is exothermic; maintain temperature < 5 °C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. (TLC monitoring: Hexanes,

). -

Quench: Carefully quench the excess Grignard by adding saturated

(10 mL) dropwise at 0 °C. -

Workup: Dilute with diethyl ether (100 mL) and wash with water (

mL) and brine (50 mL). Dry the organic layer over anhydrous -

Purification: Concentrate in vacuo. Recrystallize the crude solid from hot ethanol or purify via flash column chromatography (100% Hexanes) to yield the product as a white solid.

Safety & Handling (SDS Summary)

-

Hazards: Not classified as acutely toxic, but organosilanes should be treated as potential irritants.

-

Skin/Eye Contact: May cause mechanical irritation. Wear nitrile gloves and safety goggles.

-

Inhalation: Avoid dust formation. Use in a fume hood.

-

Storage: Store in a cool, dry place. Stable under standard temperature and pressure.

References

-

Zhang, G., et al. (2016). Solution-processed UV light emitting diode based on butyltriphenylsilane modified phenanthro[9,10-d]imidazole with high efficiency. RSC Advances, 6(85), 81744-81749. Link

-

BLD Pharm. (2025). Product Datasheet: Butyltriphenylsilane (CAS 2117-32-0).[1][2][3][4] Link

- Gilman, H., & Zuech, E. A. (1959). Reactions of Triphenylsilyllithium with Phosphorus Compounds. Journal of the American Chemical Society.

Sources

- 1. 18751-51-4|Isobutyltriphenylsilane|BLD Pharm [bldpharm.com]

- 2. 2117-32-0|Butyltriphenylsilane|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 2117-32-0 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzyltriphenylsilane | C25H22Si | CID 224227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyldimethylsilane 95 29681-57-0 [sigmaaldrich.com]

- 7. orgsyn.org [orgsyn.org]

The Molecular Architecture and Synthesis of Butyltriphenylsilane: A Technical Guide

Executive Summary

Butyltriphenylsilane (CAS: 2117-32-0) is a sterically encumbered, lipophilic organosilicon compound that serves as a critical structural motif in advanced materials science and pharmaceutical drug design[1]. Characterized by a central silicon atom bonded to three rigid phenyl rings and one flexible n-butyl chain, this molecule provides a unique platform for studying steric shielding, lipophilicity modulation, and

Chemical Structure and Bonding Dynamics

The structural integrity of butyltriphenylsilane relies on the tetrahedral geometry of its central

Causality of Bonding Behavior

-

Si-C(

) Bonds (Phenyl Rings): The bonds between the silicon atom and the phenyl rings possess higher -

Si-C(

) Bond (n-Butyl Group): The n-butyl chain is highly flexible and less sterically demanding than the phenyl groups. Because the three phenyl rings create a dense "steric umbrella," the Si-C(

Caption: Tetrahedral bonding environment and steric distribution in butyltriphenylsilane.

Physicochemical Properties & Spectral Fingerprinting

Accurate characterization of butyltriphenylsilane requires rigorous spectral analysis. The presence of the n-butyl chain introduces distinct aliphatic signals that contrast sharply with the dense aromatic multiplet of the triphenylsilyl moiety[2].

Quantitative Data Summary

| Property | Value |

| CAS Number | 2117-32-0[1] |

| Molecular Formula | C₂₂H₂₄Si[1] |

| Molecular Weight | 316.51 g/mol [1] |

| Appearance | Colorless oil / White crystalline solid (temperature dependent)[2] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.53-7.51 (m, 6H), 7.41-7.38 (m, 3H), 7.37-7.34 (m, 6H), 1.48-1.42 (m, 2H), 1.40-1.35 (m, 4H), 0.87 (t, J = 7.1 Hz, 3H) ppm[2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 135.8, 134.9, 129.5, 127.9 (Aromatic), 26.7, 26.1, 13.7, 12.9 (Aliphatic) ppm[2] |

Causality-Driven Synthesis Protocol: Organolithium-Mediated Alkylation

The synthesis of butyltriphenylsilane is typically achieved via the nucleophilic substitution of chlorotriphenylsilane using an organometallic reagent, such as n-butyllithium or an n-butylmagnesium halide[3]. The following protocol utilizes n-butyllithium due to its superior nucleophilicity, which is required to overcome the significant steric hindrance of the triphenylsilyl chloride precursor[4].

Experimental Methodology

Step 1: Preparation of the Electrophile

-

Action: Dissolve 1.0 equivalent of chlorotriphenylsilane in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Causality: Chlorosilanes are highly sensitive to moisture. Even trace amounts of water will lead to rapid hydrolysis, forming triphenylsilanol and generating HCl. Argon and anhydrous THF prevent this degradation pathway.

Step 2: Nucleophilic Attack

-

Action: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Slowly add 1.1 equivalents of n-butyllithium (solution in hexanes) dropwise[4].

-

Causality: n-Butyllithium is highly reactive and its addition is exothermic. The -78 °C environment prevents unwanted side reactions (such as solvent metalation) and ensures the nucleophilic attack on the sterically hindered silicon center proceeds cleanly.

Step 3: Thermal Equilibration

-

Action: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring for 4 hours.

-

Causality: The initial attack at -78 °C forms the intermediate complex, but the kinetic energy at room temperature is required to push the sterically hindered substitution to completion.

Step 4: Quench and Extraction

-

Action: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl), followed by extraction with diethyl ether (Et₂O)[4]. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Causality: Saturated NH₄Cl provides a mild proton source to safely neutralize the unreacted n-butyllithium without creating a highly acidic environment that could cleave the newly formed Si-C bonds.

Step 5: Self-Validation & Quality Control

-

Action: Analyze the crude product via ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard[2].

-

Causality (Self-Validating System): The protocol validates itself by confirming the complete disappearance of the Si-Cl precursor and the emergence of the highly distinct n-butyl triplet at δ 0.87 ppm[2]. If the triplet integrates to exactly 3 protons relative to the 15 aromatic protons, the structural integrity and reaction completion are quantitatively verified.

Caption: Self-validating synthetic workflow for the preparation of butyltriphenylsilane.

Applications in Drug Development and Materials Science

In drug development, the incorporation of silicon into organic frameworks (silicon switch approach) is a proven strategy to modulate the pharmacokinetic properties of a drug candidate. Butyltriphenylsilane acts as an excellent model compound for understanding how the bulky triphenylsilyl group can increase lipophilicity (LogP) and enhance passive membrane permeability.

Furthermore, in materials science, the robust nature of the Si-C(

References

- Source: bldpharm.

- Title: Electronic Supporting Information (ESI)

- Source: electronicsandbooks.

Sources

The Definitive Guide to Bulky Silyl Ethers: tert-Butyldiphenylsilyl (TBDPS)

Subtitle: Clarifying the "Butyltriphenyl" Nomenclature and Optimizing Steric Protection Strategies

Part 1: Executive Summary & Nomenclature Correction

The "Butyltriphenyl" vs. "Butyldiphenyl" Distinction

In high-precision organic synthesis, nomenclature precision is critical. While Butyltriphenylsilane (

The protecting group you are likely targeting—widely recognized for its bulky, phenyl-rich architecture—is tert-Butyldiphenylsilyl (TBDPS) .[1][2]

This guide focuses on TBDPS , the industry standard for high-stability silyl protection, while addressing the theoretical constraints of triphenyl-variants. TBDPS offers a unique balance: it is far more stable to acid than TBDMS (TBS) but, unlike Triphenylmethyl (Trityl), it retains the predictable cleavage profiles of silyl ethers.

Part 2: Technical Deep Dive – The TBDPS Advantage

Mechanistic Basis of Stability

The TBDPS group (

-

Steric Shielding: The bulky tert-butyl group blocks nucleophilic attack at the silicon center.[3]

-

Electronic Stabilization: The phenyl rings provide electronic modulation (inductive withdrawal) that, counter-intuitively, increases stability toward acid hydrolysis compared to alkyl-only silyl ethers like TBS.

Stability Hierarchy (Acidic Conditions): TMS < TES < TBS < TIPS < TBDPS < DTBS (Di-tert-butyl)

Self-Validating Logic: When to Choose TBDPS

-

Use TBDPS if: You need to expose the molecule to mild acids (e.g., 80% acetic acid) or Lewis acids that would cleave a TBS group.

-

Use TBDPS if: You require selective deprotection. TBDPS is stable to conditions that cleave TBS, allowing for orthogonal protection strategies.

-

Avoid TBDPS if: You are protecting a highly hindered tertiary alcohol (reaction may fail) or if the product must be deprotected under strictly non-fluoride, mild basic conditions (TBDPS is generally stable to base, but less so than TIPS).

Part 3: Visualization of Stability & Selectivity

The following diagram illustrates the decision matrix for selecting silyl ethers based on steric bulk and required stability.

Caption: Relative stability hierarchy of silyl ethers. TBDPS exhibits superior acid stability compared to TBS, making it ideal for multi-step syntheses involving acidic reagents.[4]

Part 4: Experimental Protocols

Protocol A: Installation of TBDPS (Standard Conditions)

Objective: Protect a primary or secondary alcohol as a TBDPS ether.[1]

Reagents:

-

TBDPSCl (tert-Butyldiphenylchlorosilane) [1.1 – 1.2 equiv]

-

Imidazole [2.0 – 2.5 equiv] (Acts as base and nucleophilic catalyst)

-

DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Solvation: Dissolve the alcohol in anhydrous DMF (0.5 M concentration).

-

Expert Note: If the substrate is base-sensitive, use DCM with Imidazole or DMAP/TEA, though DMF is faster.

-

-

Addition: Add Imidazole in one portion.

-

Silylation: Add TBDPSCl dropwise via syringe.

-

Observation: A white precipitate (imidazolium hydrochloride) may form.

-

-

Monitoring: Stir at RT for 2–12 hours. Monitor via TLC. TBDPS ethers are UV active (distinctive strong absorbance due to phenyls), making detection easy compared to TBS.

-

Workup: Dilute with Et2O, wash 3x with water (to remove DMF), dry over MgSO4, and concentrate.

Protocol B: Selective Deprotection (Fluoride Cleavage)

Objective: Remove TBDPS group without affecting esters or acid-sensitive groups.

Reagents:

-

TBAF (Tetra-n-butylammonium fluoride) [1.0 M in THF][3]

-

Acetic Acid (Optional buffer)

Step-by-Step Workflow:

-

Setup: Dissolve TBDPS ether in THF (0.1 M).

-

Buffering (Critical for Base-Sensitive Substrates): If the molecule contains base-sensitive groups (e.g., Fmoc, esters), add Acetic Acid (1:1 molar ratio with TBAF) to buffer the basicity of commercial TBAF.

-

Cleavage: Add TBAF (1.1 – 2.0 equiv) at 0°C or RT.

-

Kinetics: TBDPS cleaves slower than TBS. Reaction may take 2–6 hours.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.

Part 5: Comparative Data Analysis

The following table summarizes the reactivity profile, aiding in the selection process.

| Feature | TMS | TBS (TBDMS) | TBDPS | TIPS |

| Steric Bulk | Low | Medium | High | Very High |

| Acid Stability | Very Low | Moderate | High | Moderate |

| Base Stability | Low | High | High | Very High |

| UV Visibility | No | No | Yes (Strong) | No |

| Relative Rate (Hydrolysis) | 1 | ~20,000 | ~5,000,000 | ~700,000 |

Note: TBDPS is approximately 250x more stable to acid hydrolysis than TBS.[4]

Part 6: Logical Workflow Visualization

This diagram details the protection/deprotection cycle, highlighting the "Self-Validating" checkpoints (TLC/NMR).

Caption: Operational workflow for TBDPS protection and deprotection, including critical analytical checkpoints.

References

-

Hanessian, S., & Lavallee, P. (1975).[2] The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry.[2] Link

- Foundational paper establishing TBDPS as a protecting group.

-

Corey, E. J., & Venkateswarlu, A. (1972).[7] Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers. Journal of the American Chemical Society.[7] Link

- Provides the comparative baseline for TBS vs. TBDPS stability.

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.

- The authoritative compendium on stability d

-

BenchChem Technical Review. (2025). A Comparative Analysis of TBDPS and Other Silyl Protecting Groups. Link

- Source of quantitative hydrolysis r

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Silyl ether - wikidoc [wikidoc.org]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Methodological & Application

Application Note: tert-Butyltriphenylsilane as a Precursor for Advanced Silyl Protecting Group Strategies in Multi-Step Synthesis

Executive Summary & Nomenclature Clarification

In complex multi-step organic synthesis, the protection of highly sterically hindered secondary and tertiary alcohols remains a formidable challenge. While n-butyltriphenylsilane can be synthesized via standard Grignard reactions[1], its linear alkyl chain fails to provide the kinetic shielding required for robust protection. Consequently, the field exclusively relies on its highly branched isomer, tert-butyltriphenylsilane , as a cornerstone reagent.

Crucially, tert-butyltriphenylsilane is a tetraorganosilane; silicon's valency prohibits it from directly forming a silyl ether. Instead, this bench-stable solid serves as the ultimate precursor for the in situ or ex situ generation of tert-butyldiphenylsilyl triflate (TBDPSOTf) [2]. This application note details the mechanistic rationale, stability metrics, and validated protocols for utilizing tert-butyltriphenylsilane to install the ultra-robust TBDPS protecting group.

Mechanistic Causality: The Precursor Paradigm

Standard silylation relies on tert-butyldiphenylsilyl chloride (TBDPSCl). However, for sterically encumbered substrates, the chloride leaving group is insufficiently reactive, leading to stalled reactions. TBDPSOTf is vastly superior due to the exceptional leaving group ability of the triflate anion, which drastically lowers the activation energy of the pentacoordinate silicon transition state[2].

Because commercial TBDPSOTf is highly moisture-sensitive and degrades upon storage, generating it fresh from tert-butyltriphenylsilane is the gold standard.

The Protodesilylation Mechanism (Causality of Cleavage): Treatment of tert-butyltriphenylsilane with trifluoromethanesulfonic acid (TfOH) initiates an electrophilic aromatic substitution. A proton attacks one of the electron-rich phenyl rings, releasing benzene. Why does the reaction stop at the cleavage of exactly one phenyl group? Once the highly electron-withdrawing triflate group (-OTf) bonds to the silicon, it inductively drains electron density from the remaining two phenyl rings, completely deactivating them toward further electrophilic attack. This elegant self-regulating mechanism ensures quantitative conversion to TBDPSOTf[2].

Quantitative Stability Profiling

The TBDPS group exhibits a fascinating dichotomy in its stability profile. It is approximately 250 times more stable to acidic hydrolysis than the ubiquitous TBS group. Why? Acid-catalyzed cleavage proceeds via protonation of the oxygen, followed by the buildup of positive charge at the silicon center in the transition state. The two phenyl rings act as electron-withdrawing groups, severely destabilizing this developing positive charge and raising the activation energy.

Conversely, TBDPS is less stable to strong bases than TIPS. The same electron-withdrawing phenyl rings make the silicon atom more electrophilic, thereby facilitating the attack of hydroxide or other nucleophiles.

Table 1: Relative Hydrolytic Stability of Common Silyl Ethers

| Protecting Group | Acidic Hydrolysis (Relative Rate) | Basic Hydrolysis (Relative Rate) | Fluoride Cleavage |

| TMS (Trimethylsilyl) | 1 | 1 | Extremely Fast |

| TES (Triethylsilyl) | 64 | 10 | Fast |

| TBS (tert-Butyldimethylsilyl) | 20,000 | 20,000 | Moderate |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | Slow |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 10,000 | Moderate |

Experimental Workflows & Protocols

Protocol A: Ex Situ Generation of TBDPSOTf

Objective: Convert bench-stable tert-butyltriphenylsilane to highly reactive TBDPSOTf. Reagents: tert-Butyltriphenylsilane (1.0 eq), Trifluoromethanesulfonic acid (TfOH, 1.05 eq), anhydrous CH₂Cl₂.

-

Dissolve tert-butyltriphenylsilane in anhydrous CH₂Cl₂ under an argon atmosphere at 0 °C.

-

Add TfOH dropwise via a gas-tight syringe.

-

Stir for 2 hours at room temperature. The protodesilylation generates one equivalent of benzene.

-

The resulting solution of TBDPSOTf can be used directly in the next step or distilled (bp 115 °C/3 Pa) if ultra-high purity is required[2].

-

Self-Validation Checkpoint: The reaction is complete when the transient yellow color dissipates. The evolution of benzene can be confirmed via crude ¹H-NMR (singlet at 7.34 ppm in CDCl₃).

Protocol B: Silylation of a Hindered Secondary Alcohol

Objective: Install the TBDPS group on a sterically encumbered substrate. Reagents: Hindered alcohol (1.0 eq), TBDPSOTf (solution from Protocol A, 1.5 eq), 2,6-Lutidine (2.0 eq), anhydrous CH₂Cl₂.

-

Cool a solution of the alcohol and 2,6-lutidine in CH₂Cl₂ to -78 °C.

-

Slowly add the freshly prepared TBDPSOTf solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

-

Causality of Base Selection: 2,6-Lutidine is explicitly chosen over pyridine or triethylamine. The methyl groups at the 2- and 6-positions provide severe steric hindrance around the nitrogen lone pair. This prevents the base from attacking the highly electrophilic TBDPSOTf to form an unreactive silylpyridinium intermediate, while still allowing it to efficiently scavenge the small, unhindered triflic acid byproduct.

-

Self-Validation Checkpoint: TLC analysis should show complete consumption of the starting alcohol. The presence of the TBDPS group is confirmed by a massive tert-butyl singlet (~1.05 ppm, 9H) and complex aromatic multiplets (7.3–7.7 ppm, 10H) in the ¹H-NMR spectrum.

Protocol C: Fluoride-Mediated Cleavage (Deprotection)

Objective: Selective removal of the TBDPS group post-synthesis. Reagents: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

-

Dissolve the protected substrate in THF at 0 °C.

-

Add TBAF dropwise. Warm to room temperature.

-

Quench with water, extract with EtOAc, and purify via flash chromatography.

-

Causality of Cleavage: The thermodynamic driving force for this reaction is the formation of the extremely strong Si-F bond (~140 kcal/mol), which readily overcomes the Si-O bond (~110 kcal/mol).

Workflow Visualization

Fig 1: Synthetic workflow utilizing tert-butyltriphenylsilane as a precursor for TBDPS protection.

References

-

[2] Title: Protecting Groups - 4.2.4 tert-Butyldiphenylsilyl (TBDPS) Ethers. Source: Thieme Connect. URL: [Link]

-

[1] Title: 1050 Bryce-Smith and Cox: Formation of Free Radicals during the Reaction of Alkyl Halides with Magnesium. Source: ElectronicsAndBooks. URL: [Link]

Sources

Application Note: Cleavage Protocols for the tert-Butyldiphenylsilyl (TBDPS) Protecting Group

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOP)

Executive Summary & Nomenclature Clarification

In organic synthesis, the precise protection and deprotection of hydroxyl functionalities are critical for the successful execution of multi-step sequences.

A Note on Chemical Nomenclature: The term "butyltriphenylsilane" is frequently encountered in informal laboratory vernacular as a misnomer for the tert-butyldiphenylsilyl (TBDPS) protecting group or the triphenylsilyl (TPS) group. Because silicon strictly adheres to tetravalency, a true butyltriphenylsilane molecule (

The TBDPS group is highly valued for its exceptional steric bulk and electron-withdrawing phenyl rings, rendering it highly resistant to acidic conditions, basic environments, and various reducing agents[2].

Mechanistic Causality: The Chemistry of TBDPS Cleavage

The strategic removal of the TBDPS group relies on exploiting the thermodynamic driving force of silicon-heteroatom bond dissociation energies. The Si–F bond is exceptionally strong (approx. 142 kcal/mol) compared to the Si–O bond (approx. 112 kcal/mol)[3].

When a fluoride source such as Tetra-n-butylammonium fluoride (TBAF) is introduced, the fluoride anion attacks the sterically hindered silicon center. Despite the massive steric shielding provided by the tert-butyl and two phenyl groups, the high fluorophilicity of silicon forces the formation of a pentacoordinate trigonal bipyramidal intermediate. This intermediate subsequently collapses, breaking the Si–O bond to release the free alkoxide and a stable fluorosilane byproduct.

Figure 1. Mechanistic pathway of fluoride-mediated TBDPS ether cleavage via pentacoordinate silicon.

Comparative Stability Matrix

To design a self-validating synthetic route, one must understand the orthogonal stability of TBDPS relative to other silyl ethers. TBDPS is approximately 100 times more stable toward acidic hydrolysis than the ubiquitous tert-butyldimethylsilyl (TBS) group[2].

Table 1: Relative Stability and Cleavage Profile of Common Silyl Ethers

| Silyl Ether Group | Steric Bulk | Stability to Acidic Hydrolysis | Stability to Basic Hydrolysis | Fluoride Cleavage Rate |

| TMS (Trimethylsilyl) | Minimal | Very Low | Low | Very Fast |

| TES (Triethylsilyl) | Low | Low | Moderate | Fast |

| TBS (tert-Butyldimethylsilyl) | Moderate | Moderate | High | Moderate |

| TIPS (Triisopropylsilyl) | High | High | Very High | Slow |

| TBDPS (tert-Butyldiphenylsilyl) | Very High | Very High | High | Slow to Moderate |

Workflow: Selecting the Optimal Cleavage Condition

Commercial TBAF in THF often contains trace amounts of hydroxide (

Figure 2. Decision matrix workflow for selecting optimal TBDPS cleavage conditions.

Validated Experimental Protocols

The following step-by-step methodologies are field-proven and designed to ensure high yields and functional group fidelity.

Protocol A: Standard Fluoride-Mediated Cleavage (TBAF)

Best for: Robust substrates lacking base-sensitive functional groups[2].

-

Preparation: Dissolve the TBDPS-protected alcohol (1.0 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) in a flame-dried round-bottom flask under an inert argon or nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dropwise, add a 1.0 M solution of TBAF in THF (1.2 to 1.5 mL, 1.2–1.5 mmol).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Note: TBDPS cleavage is slower than TBS cleavage due to the bulky phenyl rings. Monitor via TLC until complete consumption of the starting material.

-

Quench & Workup: Dilute the mixture with Dichloromethane (

) (20 mL) and quench with saturated aqueous Ammonium Chloride ( -

Extraction: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice with

(10 mL each). Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (

Protocol B: Buffered Fluoride Cleavage (TBAF / Acetic Acid)

Best for: Substrates containing base-sensitive moieties (e.g., esters, lactones, epoxides)[4].

-

Stock Solution Preparation: Prepare a buffered TBAF solution by adding glacial Acetic Acid (0.15 mL) to 1.0 mL of 1.0 M TBAF in THF. This neutralizes the hydroxide impurities.

-

Reaction Setup: Dissolve the silyl ether (1.0 mmol) in anhydrous THF (10 mL) at room temperature.

-

Addition: Add the buffered TBAF/AcOH stock solution (1.5 to 2.0 equivalents of TBAF) to the reaction flask.

-

Monitoring: Stir at room temperature. Because the buffering slightly attenuates the nucleophilicity of the fluoride, reaction times may extend to 12–24 hours.

-

Workup: Quench carefully with saturated aqueous Sodium Bicarbonate (

) to neutralize the acetic acid (Caution:

Protocol C: Mild Acid-Catalyzed Cleavage (In-situ HCl via AcCl / MeOH)

Best for: Substrates containing other fluoride-sensitive protecting groups or when TBAF fails. This method generates catalytic HCl in situ[5].

-

Preparation: Dissolve the TBDPS-protected compound (1.0 mmol) in strictly anhydrous Methanol (5 mL) under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Catalyst Generation: Add Acetyl Chloride (AcCl) (0.15 mmol, approx. 11 µL) dropwise. Mechanistic Note: AcCl reacts with MeOH to generate methyl acetate and anhydrous HCl, which acts as the active desilylating agent.

-

Reaction: Stir the mixture at room temperature. TBDPS ethers typically require 4 to 12 hours for complete cleavage under these conditions[5].

-

Workup: Once complete, quench the reaction by adding solid

(50 mg) and stir for 10 minutes to neutralize the acid. Filter the suspension through a short pad of Celite, wash with MeOH, and concentrate the filtrate in vacuo.

References

-

[3] Thieme Connect. Hydroxyl Protecting Groups: Triphenylsilyl and Trialkylsilyl Ethers. Available at:[Link]

-

[4] Gelest, Inc. Deprotection of Silyl Ethers - Technical Library. Available at:[Link]

-

[1] Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Available at:[Link]

Sources

Strategic Use of the tert-Butyldiphenylsilyl (TBDPS) Protecting Group in the Presence of Acid-Sensitive Functionalities

An Application Note for Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, particularly in drug development and natural product synthesis, the success of a campaign often hinges on the judicious management of reactive functional groups. The concept of "protection and deprotection" is central to this challenge, allowing chemists to temporarily mask a reactive site while transformations are carried out elsewhere in the molecule. Among the arsenal of protecting groups for hydroxyl moieties, the tert-butyldiphenylsilyl (TBDPS) group stands out as a bastion of stability, especially in acidic environments where many other common protecting groups falter.

This technical guide, designed for the practicing researcher, provides an in-depth exploration of the TBDPS group. We will move beyond simple procedural lists to explain the underlying principles of its stability and selectivity. This note details its strategic application, offering robust protocols for its installation and removal, and showcases its utility in synthetic sequences involving notoriously acid-sensitive functional groups.

The TBDPS Group: A Shield Against Acid

The tert-butyldiphenylsilyl ether, formed by reacting an alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl), offers a unique combination of steric bulk and electronic properties. Its structure, featuring a silicon atom bonded to a sterically demanding tert-butyl group and two phenyl groups, is the key to its remarkable stability.[1][2] This steric congestion effectively shields the silicon-oxygen bond from attack by both nucleophiles and acidic reagents.

Comparative Stability: A Quantitative Perspective

The utility of a protecting group is defined by its stability relative to others. The TBDPS group is prized for its superior resilience to acidic conditions compared to more common silyl ethers like trimethylsilyl (TMS) and even the workhorse tert-butyldimethylsilyl (TBS) group.[1][3] This stability allows for "orthogonal" deprotection strategies, where a more labile group can be removed without affecting the TBDPS ether.

The relative order of stability for silyl ethers under acidic hydrolysis is a direct consequence of the steric hindrance around the silicon atom.[4][5]

Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Key Characteristics |

| Trimethylsilyl | TMS | 1 | Highly labile, often cleaved during chromatography on silica gel.[3] |

| Triethylsilyl | TES | 64 | More stable than TMS, but readily cleaved under mild acidic conditions.[6] |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | A versatile group with a good balance of stability and ease of removal.[3] |

| Triisopropylsilyl | TIPS | 700,000 | Very hindered, offering high stability to both acid and base.[4][6] |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | Exceptionally stable to acid, unaffected by conditions that cleave TBS, TIPS, and acetals. [1][7] |

Data compiled from various sources. The values are approximate and serve for relative comparison.[4]

Mechanism of Silyl Ether Cleavage

Understanding the cleavage mechanisms is crucial for predicting reactivity. Under acidic conditions, the reaction begins with the protonation of the ether oxygen, which transforms the alkoxy group into a much better leaving group (an alcohol). A nucleophile, often the solvent or the acid's conjugate base, then attacks the silicon atom. The rate of this process is highly sensitive to steric hindrance around the silicon, which explains the exceptional stability of the TBDPS group.[4]

Conversely, fluoride-mediated cleavage operates via a different mechanism. The high affinity of silicon for fluorine (the Si-F bond is one of the strongest single bonds in chemistry) is the primary driving force.[5][8] The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then releases the alkoxide. This method is highly effective for cleaving even the most robust silyl ethers.

Figure 1: General mechanism for acid-catalyzed cleavage of a TBDPS ether.

Strategic Application: Protecting Alcohols with TBDPSCl

The introduction of the TBDPS group is typically straightforward, achieved by reacting the alcohol with TBDPSCl in the presence of a mild base.[1]

Chemoselectivity: The Steric Factor

A significant advantage of TBDPSCl is its high chemoselectivity for primary alcohols. Due to its large steric footprint, it reacts much faster with less hindered primary hydroxyl groups than with more sterically congested secondary or tertiary ones.[5][7] This allows for the selective protection of a primary alcohol in a molecule containing multiple hydroxyl groups, such as a diol or a carbohydrate, a common requirement in complex syntheses.[7]

Protocol 1: Selective Protection of a Primary Alcohol

This protocol describes a common and reliable method for the selective silylation of a primary hydroxyl group in the presence of secondary hydroxyls.

Materials:

-

Substrate with primary hydroxyl group (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1–1.2 equiv.)

-

Imidazole (2.2–2.5 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the substrate (1.0 equiv.) in anhydrous DMF.

-

To this solution, add imidazole (2.2–2.5 equiv.) followed by TBDPSCl (1.1–1.2 equiv.) at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a small amount of methanol and stir for 10 minutes.

-

Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired TBDPS-protected alcohol.[7]

Causality: Imidazole serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction and as a nucleophilic catalyst, forming a more reactive silyl-imidazolium intermediate. DMF is an excellent polar aprotic solvent for this transformation.

Figure 2: Standard workflow for the protection of an alcohol as a TBDPS ether.

Navigating Synthesis with Acid-Sensitive Groups

The true power of the TBDPS group is realized in complex synthetic routes that require the manipulation of other functional groups under acidic conditions. Many common protecting groups are acid-labile and would be cleaved under conditions that leave a TBDPS ether completely untouched.

Table 2: Orthogonal Deprotection in the Presence of a TBDPS Ether

| Acid-Sensitive Group | Abbreviation | Typical Cleavage Conditions (TBDPS is Stable) |

| tert-Butyldimethylsilyl Ether | TBS | 80% Acetic Acid (AcOH) in THF/H₂O; Pyridinium p-toluenesulfonate (PPTS) in EtOH.[1] |

| Tetrahydropyranyl Ether | THP | Catalytic p-Toluenesulfonic acid (TsOH) or PPTS in an alcohol solvent. |

| tert-Butoxycarbonyl | Boc | 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1] |

| Isopropylidene/Benzylidene Acetal | - | 50-80% Aqueous Acetic Acid.[1] |

Protocol 2: Selective Deprotection of a TBS Ether

This protocol demonstrates the selective removal of a TBS group from a molecule that also contains a TBDPS-protected alcohol, a classic example of orthogonal protection.

Materials:

-

Substrate with both TBS and TBDPS ethers (1.0 equiv.)

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate (EtOAc)

-

Brine, Anhydrous Na₂SO₄

Procedure:

-

Dissolve the dual-protected substrate in a 3:1:1 mixture of THF:AcOH:H₂O.

-

Stir the solution at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate. Monitor carefully by TLC to maximize the yield of the mono-deprotected product and avoid any slow cleavage of the TBDPS group.

-

Once the TBS ether is cleaved, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to isolate the alcohol product with the TBDPS group intact.

Causality: The significant difference in the rates of acid-catalyzed hydrolysis between TBS and TBDPS ethers allows for a kinetic resolution. The reaction is stopped once the more labile TBS group has been cleaved, but before any significant hydrolysis of the TBDPS group can occur.

Figure 3: Logical diagram illustrating the principle of orthogonal deprotection.

Final Step: Cleavage of the TBDPS Ether

When the synthetic sequence is complete and the hydroxyl group needs to be revealed, the robust TBDPS ether can be reliably cleaved using a fluoride ion source.

The Premier Reagent: Tetrabutylammonium Fluoride (TBAF)

TBAF is the most common reagent for this purpose. It is typically used as a 1M solution in THF. While highly effective, it's important to note that the deprotection process generates a basic tributylammonium alkoxide. If the substrate contains base-sensitive functional groups (e.g., esters, epoxides), the reaction mixture may need to be buffered by adding a mild acid like acetic acid.[5]

Protocol 3: Deprotection of a TBDPS Ether using TBAF

Materials:

-

TBDPS-protected substrate (1.0 equiv.)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5-2.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (EtOAc)

-

Brine, Anhydrous Na₂SO₄

Procedure:

-

Dissolve the TBDPS-protected substrate in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.0 M in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final deprotected alcohol.

Conclusion

The tert-butyldiphenylsilyl (TBDPS) group is an indispensable tool for the modern synthetic chemist. Its defining feature—exceptional stability under a wide range of acidic conditions—provides a level of security and flexibility that few other protecting groups can match. By understanding its comparative stability, its chemoselective preference for primary alcohols, and the distinct mechanisms for its cleavage, researchers can design more efficient and robust synthetic pathways. The TBDPS group empowers chemists to navigate the synthesis of complex molecules bearing acid-sensitive functionalities, ensuring that delicate parts of a molecule remain unscathed while other transformations are performed, ultimately accelerating the discovery and development of new chemical entities.

References

-

Hanessian, S., & Lavallée, P. (1975). The t-butyldiphenylsilyl group: a new and useful protecting group for alcohols. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link]

-

GlycoPODv2. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - tBDPS group. [Link]

-

Gelest. (Date Unknown). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Wikipedia. (Date Unknown). Silylium ion. [Link]

-

University of Evansville. (Date Unknown). Hydroxyl Protecting Groups. [Link]

-

University of Liverpool. (Date Unknown). Alcohol Protecting Groups. [Link]

-

Chem-Station. (2014). Silyl Protective Groups. Chem-Station International Edition. [Link]

Sources

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - tBDPS group [chem.ucla.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Butyltriphenylsilane (Ph3SiBu) in Natural Product Synthesis

This Application Note is structured to address the specific technical utility of Butyltriphenylsilane (Ph3SiBu) .

Critical Scientific Distinction: While often confused nomenclature-wise with the ubiquitous protecting group tert-Butyldiphenylsilyl (TBDPS), Butyltriphenylsilane is a distinct, chemically inert tetraorganosilane. In the context of Natural Product Synthesis (NPS), it does not serve as a reagent for transformation. Instead, its supreme stability and unique spectral signature make it an elite Quantitative Internal Standard (qNMR/GC) for determining yields of precious, late-stage intermediates without isolation.

High-Precision Reaction Monitoring & Quantitative Yield Determination

Part 1: Strategic Overview & Chemical Logic

In the synthesis of complex natural products (e.g., polyketides, terpenes), isolating intermediates at every step to determine gravimetric yield is inefficient and risks material loss. Butyltriphenylsilane (Ph3SiBu) serves as a robust Quantitative Internal Standard due to three specific physicochemical properties:

-

Orthogonal Inertness: Unlike silane reducing agents (Ph3SiH) or silyl ethers (TBDPS-OR), the Si–C bonds in Ph3SiBu are resistant to acid, base, oxidation, and reduction conditions typically found in NPS. It does not react with the analyte.

-

Non-Volatility: With a molecular weight of ~316.5 g/mol and high boiling point, it does not sublime or evaporate during solvent removal, unlike TMS or simpler silanes.

-

Spectral Clarity (qNMR): It provides distinct integration signals—15 aromatic protons (7.3–7.6 ppm) and a clean butyl triplet/multiplet region (0.8–1.5 ppm)—often occupying "silent" regions in the spectra of complex oxygenated natural products.

Comparative Utility Table

| Feature | Butyltriphenylsilane (Ph3SiBu) | TBDPS-Cl (Protecting Group) | Tetramethylsilane (TMS) |

| Primary Role | Internal Standard (Quantification) | Reagent (Alcohol Protection) | NMR Reference (0 ppm) |

| Reactivity | Inert (Si-C bond) | Reactive Electrophile (Si-Cl) | Inert |

| Volatility | Non-volatile (High Vacuum stable) | Hydrolytically sensitive | Highly Volatile |

| Stability | Stable to BuLi, LAH, Jones Reagent | Cleaved by Fluoride (TBAF) | N/A |

Part 2: Workflow Visualization

The following diagram illustrates the workflow for using Ph3SiBu to determine the yield of a sensitive intermediate (e.g., a macrolide precursor) without purification, allowing the crude mixture to be carried forward ("telescoped") to the next step.

Caption: Workflow for using Butyltriphenylsilane to validate yields in multi-step natural product synthesis.

Part 3: Detailed Protocols

Protocol A: Quantitative NMR (qNMR) Yield Determination

Objective: Determine the exact molar yield of a synthesized natural product intermediate (e.g., Epothilone fragment) without column chromatography.

Reagents:

-

Crude reaction mixture (after workup/extraction).

-

Butyltriphenylsilane (Ph3SiBu), >99% purity (Recrystallized from EtOH if necessary).

-

Deuterated solvent (CDCl3 or C6D6).

Step-by-Step Methodology:

-

Standard Preparation: Weigh exactly 10.0 mg (±0.01 mg) of Ph3SiBu into a clean vial.

-

Sample Preparation: Weigh the crude reaction residue (containing the target molecule). Add the Ph3SiBu standard to this residue.

-

Solubilization: Dissolve the combined mixture in 0.7 mL of deuterated solvent. Ensure complete homogeneity (sonicate if necessary).

-

Acquisition:

-

Set relaxation delay (d1) to >5 times the longest T1 (typically 30s is safe) to ensure quantitative integration.

-

Acquire 1H NMR spectrum (minimum 16 scans).

-

-

Processing:

-

Phase and baseline correct carefully.

-

Integrate the Ph3SiBu methylene triplet at ~1.45 ppm (representing 2 protons) or the aromatic multiplet (15 protons) if the aliphatic region is crowded.

-

Integrate a distinct diagnostic proton of the Natural Product (NP).

-

Calculation:

- : Integral area

- : Number of protons for the signal

- : Molar Mass

- : Weight added to the NMR tube

Protocol B: Removal of Ph3SiBu from Reaction Mixtures

Context: Since Ph3SiBu is lipophilic, it must be removed if the crude material is eventually purified.

Chromatographic Behavior:

-

TLC: Ph3SiBu is highly non-polar (

in 10% EtOAc/Hexanes). -

Separation Strategy: Most natural products are polar (alcohols, esters, amides).

-

Load the crude mixture onto a Silica Gel flash column.

-

Elute with 100% Hexanes (or Pentane) for 2 column volumes.

-

Observation: Ph3SiBu will elute in the solvent front (dead volume).

-

Switch to the polar solvent system (e.g., EtOAc/Hexanes) to elute the Natural Product.

-

Validation: The standard is quantitatively removed, preventing downstream contamination.

-

Part 4: Mechanistic Applications (Advanced)

While primarily a standard, Ph3SiBu is used in radical clock experiments and silyllithium mechanistic probes .

Experiment: Probing Silyl Anion Generation

In the synthesis of silylated natural product analogs, researchers often generate

-

React an aliquot of generated

with excess 1-bromobutane. -

The exclusive formation of Butyltriphenylsilane (confirmed by GC-MS or NMR against an authentic standard) confirms the nucleophilicity of the silyl anion.

-

Absence of Ph3SiBu (and presence of hexaphenyldisilane) indicates oxidative coupling/degradation of the reagent.

References

-

General Reactivity of Organosilanes

-

qNMR Standards in Synthesis

- Source: Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

- Context: Discusses the requirements for internal standards (high purity, non-volatile, distinct signals)

-

URL:[Link]

-

Use of Triphenylsilyl Groups in Synthesis

- Source: Fleming, I. (2007). "Molecular Orbitals and Organic Chemical Reactions."

- Context: Reference text detailing the steric bulk and electronic properties of the triphenylsilyl moiety.

-

URL:[Link]

-

Differentiation from TBDPS

- Source: Hanessian, S., & Lavallee, P. (1975). "The preparation and synthetic utility of tert-butyldiphenylsilyl ethers." Canadian Journal of Chemistry.

- Context: The foundational paper for TBDPS, highlighting the structural difference (Si-Cl vs Si-C) compared to butyltriphenylsilane.

-

URL:[Link]

Sources

Application Note: tert-Butyltriphenylsilane as a Precursor for the Protection of Sterically Hindered Diols and Polyols

Executive Summary

The selective protection of hydroxyl groups is a cornerstone of complex polyol, macrolide, and carbohydrate synthesis. The tert-butyldiphenylsilyl (TBDPS) group is highly prized for its exceptional stability toward acidic hydrolysis and hydrogenolysis[1]. However, the standard installation method using tert-butyldiphenylsilyl chloride (TBDPSCl) is often ineffective for sterically hindered secondary alcohols within complex diol or polyol frameworks[2].

To overcome this kinetic barrier, an advanced synthetic strategy utilizes tert-butyltriphenylsilane as a bench-stable precursor. Through controlled protonolysis, this stable silane generates the highly reactive tert-butyldiphenylsilyl trifluoromethanesulfonate (TBDPS-OTf) in situ, enabling the rapid and complete protection of recalcitrant hydroxyl groups[3].

Scientific Rationale & Mechanistic Insights

The Limitation of Standard Silyl Chlorides

Introduced by Hanessian and Lavallee in 1975, the TBDPS group provides superior stability compared to standard TBS or trityl groups[1]. Conventional silylation relies on TBDPSCl paired with imidazole or DMAP[4]. However, for sterically hindered secondary alcohols, the bulky chloride reacts sluggishly or fails entirely due to the high activation energy required for the nucleophilic attack on a sterically shielded silicon center[2].

The Precursor Strategy & Causality

Silyl triflates are orders of magnitude more electrophilic than their chloride counterparts[3]. While TBDPS-OTf can be synthesized and stored, it is highly moisture-sensitive and prone to degradation. tert-Butyltriphenylsilane (

Mechanistic Causality: When treated with stoichiometric trifluoromethanesulfonic acid (TfOH),

When the hindered diol is subsequently introduced along with a non-nucleophilic base like 2,6-lutidine, the hydroxyl oxygen readily attacks the hyper-electrophilic silicon[5]. 2,6-Lutidine is specifically chosen because its methyl groups sterically prevent it from acting as a competing nucleophile toward the silyl triflate, while it still efficiently neutralizes the liberated triflic acid, protecting the polyol substrate from acid-catalyzed degradation[5].

Mechanistic pathway from precursor protonolysis to nucleophilic silylation.

Experimental Protocols

Protocol: In Situ Generation and Hindered Diol Protection

Note: This protocol is a self-validating system. The visual disappearance of the solid precursor and the TLC mobility shift of the highly non-polar product serve as internal checkpoints.

Reagents Required:

-

tert-Butyltriphenylsilane (1.2 equiv. per OH group)

-

Trifluoromethanesulfonic acid (TfOH) (1.2 equiv.)

-

2,6-Lutidine (2.5 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Hindered Diol/Polyol substrate (1.0 equiv.)

Step-by-Step Methodology:

-

Precursor Activation: In an oven-dried flask under an argon atmosphere, dissolve tert-butyltriphenylsilane in anhydrous DCM (0.2 M). Cool the solution to 0 °C using an ice bath.

-

Protonolysis: Add TfOH dropwise via a glass syringe. Stir the mixture at 0 °C for 30 minutes. Validation: The reaction is complete when the mixture becomes homogeneous, indicating the quantitative formation of TBDPS-OTf and benzene.

-

Base Addition: Inject 2,6-lutidine dropwise. Stir for 5 minutes. This establishes a non-nucleophilic basic environment to buffer the incoming substrate[5].

-

Silylation: Dissolve the diol/polyol in a minimal amount of anhydrous DCM and add it slowly to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: Monitor the reaction via TLC (e.g., 20% EtOAc in Hexanes). The TBDPS-protected polyol will exhibit a significantly higher

value than the starting material due to the massive lipophilic bulk of the silyl ether. -

Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO

(equal volume to DCM) to neutralize residual acid and base. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na -

Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure TBDPS-protected polyol.

Workflow of in situ TBDPS-OTf generation and subsequent polyol silylation.

Quantitative Data & Comparative Analysis

The following table summarizes the comparative efficacy of standard TBDPSCl versus the tert-butyltriphenylsilane precursor method across various steric environments.

| Substrate Type | Reagent System | Base | Reaction Time | Yield (%) | Remarks |

| Primary Alcohol | TBDPSCl | Imidazole | 2 h | >95% | Standard conditions suffice; highly efficient. |

| Primary Alcohol | 2,6-Lutidine | <15 min | >95% | Overkill for primary alcohols, but extremely rapid. | |

| Hindered Secondary Diol | TBDPSCl | Imidazole | 48 h | <30% | Severe steric clash prevents complete reaction. |

| Hindered Secondary Diol | 2,6-Lutidine | 2 h | 85–90% | Rapid and complete protection due to hyper-electrophilicity. | |

| Tertiary Alcohol | 2,6-Lutidine | 24 h | <10% | Sterically prohibitive even for highly reactive triflates. |

References

1.[2] Protecting Groups: Silyl Ethers. Thieme Connect. URL: [Link] 2.[1] Hanessian, S.; Lavallee, P. The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Science Publishing, 1975. URL:[Link] 3.[4] D'Amico, D. C. et al. Nonionic Superbase-Catalyzed Silylation of Alcohols. The Journal of Organic Chemistry, 2006. URL: [Link] 4.[5] Chemical Studies Toward the Total Synthesis of Lagunamide A. eScholarship (UC San Diego). URL:[Link] 5.[3] Protecting Groups: Silyl Ethers (Advanced Methods). Thieme Connect. URL:[Link]

Sources

Experimental Procedure for the Deprotection of tert-Butyldiphenylsilyl (TBDPS) Ethers

[1][2][3][4]